molecular formula C12H15BN2O2 B14079693 (2-Cyano-5-(piperidin-4-yl)phenyl)boronic acid

(2-Cyano-5-(piperidin-4-yl)phenyl)boronic acid

Cat. No.: B14079693
M. Wt: 230.07 g/mol
InChI Key: PNGXHVIPIPBARE-UHFFFAOYSA-N
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Description

(2-Cyano-5-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a cyano group and a piperidinyl group in its structure makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyano-5-(piperidin-4-yl)phenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 2-cyano-5-(piperidin-4-yl)phenyl halide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Cyano-5-(piperidin-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, DMF).

    Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Suzuki–Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyano-5-(piperidin-4-yl)phenyl)boronic acid is unique due to the presence of both a cyano group and a piperidinyl group, which enhance its versatility and reactivity in various chemical transformations. These functional groups allow for a broader range of applications in synthetic chemistry, biology, and materials science .

Properties

Molecular Formula

C12H15BN2O2

Molecular Weight

230.07 g/mol

IUPAC Name

(2-cyano-5-piperidin-4-ylphenyl)boronic acid

InChI

InChI=1S/C12H15BN2O2/c14-8-11-2-1-10(7-12(11)13(16)17)9-3-5-15-6-4-9/h1-2,7,9,15-17H,3-6H2

InChI Key

PNGXHVIPIPBARE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C2CCNCC2)C#N)(O)O

Origin of Product

United States

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